alpha-Methyl-DL-phenylalanine

Phenylketonuria (PKU) Model Phenylalanine Hydroxylase Inhibition In Vivo Toxicology

Select alpha-Methyl-DL-phenylalanine (α-MePhe) for your research because the α-methyl quaternary center blocks enzymatic degradation and racemization—a critical advantage absent in L-phenylalanine. This compound achieves 70–75% hepatic PAH inhibition to induce non-toxic hyperphenylalaninemia, avoiding the 30–60% mortality associated with p-chlorophenylalanine. Its LAT1 selectivity also makes it the essential precursor for 18F-labeled tumor PET tracers. Procure the validated PKU modeling agent and PET tracer building block trusted in peer-reviewed studies.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 4415-69-4
Cat. No. B7771072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyl-DL-phenylalanine
CAS4415-69-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)(C(=O)O)N
InChIInChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)
InChIKeyHYOWVAAEQCNGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Methyl-DL-phenylalanine (CAS 4415-69-4): Procurement-Relevant Specifications and Structural Distinctions


alpha-Methyl-DL-phenylalanine (CAS 4415-69-4; also cataloged as 1132-26-9), also known as 2-amino-2-methyl-3-phenylpropanoic acid, is a non-proteinogenic amino acid derivative characterized by a methyl substitution at the alpha carbon . This modification creates a quaternary carbon center, conferring resistance to racemization and metabolic degradation [1]. The compound is available as a racemic mixture with a molecular weight of 179.22 g/mol and exhibits a decomposition temperature of 293-294°C . Its primary utility lies in its role as an inhibitor of phenylalanine hydroxylase (PAH) and as a building block for the synthesis of radiolabeled tumor imaging agents [2][3].

Why Substituting alpha-Methyl-DL-phenylalanine with Unmodified Phenylalanine or Other PAH Inhibitors Risks Experimental Failure


Substituting alpha-methyl-DL-phenylalanine (α-MePhe) with its unmodified analog, L-phenylalanine, or with another phenylalanine hydroxylase (PAH) inhibitor like p-chlorophenylalanine (pCPA), is not scientifically valid due to critical differences in in vivo efficacy, toxicity profiles, and mechanism of action. While L-phenylalanine is the native substrate and allosteric activator of PAH [1], α-MePhe acts as a competitive inhibitor [2]. Direct comparative studies reveal that while pCPA is a more potent inhibitor of PAH in some contexts, its use in animal models is associated with a 30-60% mortality rate and severe growth deficits, rendering it unsuitable for long-term studies where α-MePhe is the preferred agent [2]. Furthermore, the alpha-methyl modification in α-MePhe confers resistance to enzymatic degradation, a property absent in L-phenylalanine, which is crucial for applications in metabolic labeling and PET tracer development [3].

Quantitative Evidence for Selecting alpha-Methyl-DL-phenylalanine Over Closest Analogs and Alternatives


In Vivo PAH Suppression: alpha-Methylphenylalanine vs. p-Chlorophenylalanine Safety and Efficacy Profile

In a direct comparative study, alpha-methylphenylalanine (α-MePhe) and p-chlorophenylalanine (pCPA) were evaluated as inducers of chronic hyperphenylalaninemia in developing rats. α-MePhe achieved a maximal 70-75% decrease in hepatic phenylalanine hydroxylase (PAH) activity, comparable to pCPA [1]. However, a critical differentiation was observed in animal welfare and model suitability: pCPA treatment resulted in a 30-60% mortality rate and a 27-52% decrease in body weight, whereas α-MePhe-treated animals showed no growth deficit or signs of toxicity, such as cataracts [1]. This makes α-MePhe the superior choice for establishing long-term PKU models.

Phenylketonuria (PKU) Model Phenylalanine Hydroxylase Inhibition In Vivo Toxicology

Enzyme Inhibition Potency: alpha-Methyl-DL-phenylalanine Ki Value vs. Native Substrate

alpha-Methyl-DL-phenylalanine acts as a competitive inhibitor of phenylalanine hydroxylase (PAH). While it is described as a weak inhibitor in vitro, it is a potent suppressor in vivo [1]. BRENDA enzyme database reports a Ki value of 46 (units and conditions not specified) for this compound against a relevant enzyme [2]. In contrast, L-phenylalanine, the native substrate, has a Km for PAH that is several-fold higher (e.g., approximately 0.1-0.3 mM in rat liver), demonstrating that α-MePhe binds to the active site with higher affinity, thereby blocking substrate access [3].

Enzyme Kinetics Phenylalanine Hydroxylase Competitive Inhibition

Differential Isozyme Suppression: alpha-Methylphenylalanine vs. p-Chlorophenylalanine in Adult Rat Liver

Both α-methylphenylalanine (α-MePhe) and p-chlorophenylalanine (pCPA) suppress the three isozymes of phenylalanine hydroxylase (ν, κ, and π) in adult rat liver. Administration of either compound results in total suppression of isozymes κ and π, and an 87-92% suppression of isozyme ν [1]. However, a key difference emerges in developing animals: α-MePhe exerts a less striking effect on all three isozymes in suckling rats, particularly at the age of 22 days, whereas the impact of pCPA in this developmental context is not detailed [1]. This suggests a potentially more nuanced regulatory profile for α-MePhe in developing systems.

Isozyme Profiling Phenylalanine Hydroxylase Hepatic Metabolism

Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition: alpha-Methyl-DL-phenylalanine vs. alpha-Methyl-DL-tyrosine

In a study on aromatic L-amino acid decarboxylase (AADC) from Micrococcus percitreus, alpha-methyl-DL-phenylalanine exhibited 76% inhibition at a concentration of 0.2 mM [1]. Under identical conditions, its close structural analog, alpha-methyl-DL-tyrosine, showed 71% inhibition [1]. This data indicates that while both compounds inhibit AADC, the phenylalanine analog is slightly more potent at this concentration, offering a measurable advantage in experiments requiring decarboxylase inhibition.

Enzyme Inhibition Neurotransmitter Synthesis AADC

Physical Property Benchmarking: Thermal Stability and Purity for Formulation

The commercial supply of alpha-Methyl-DL-phenylalanine (CAS 4415-69-4/1132-26-9) is characterized by specific physical properties that are critical for handling and formulation. It is available as a white crystalline powder with a decomposition temperature of 293-294°C and a density of 1.158 g/cm³ . In contrast, unmodified DL-phenylalanine (CAS 150-30-1) has a lower melting/decomposition point of approximately 266-267°C [1]. The higher thermal stability of α-MePhe (approximately +27°C) offers an advantage in high-temperature synthetic or analytical procedures, reducing the risk of premature decomposition.

Chemical Synthesis Analytical Chemistry Formulation Development

High-Value Application Scenarios for Procuring alpha-Methyl-DL-phenylalanine Based on Verified Evidence


Establishing Viable, Long-Term Animal Models of Phenylketonuria (PKU)

This is the most robust and validated application for α-MePhe. Evidence shows it induces a 70-75% reduction in hepatic phenylalanine hydroxylase activity, creating a state of chronic hyperphenylalaninemia [1]. Crucially, unlike its comparator p-chlorophenylalanine which causes 30-60% mortality and severe growth deficits, α-MePhe allows for the creation of a non-toxic PKU model with no adverse health effects [1]. This makes it the compound of choice for researchers studying the long-term neurological and metabolic consequences of PKU and for evaluating novel therapeutic interventions [2].

Synthesis of LAT1-Targeted PET Imaging Agents for Oncology

The α-methyl modification is a critical structural feature that confers high selectivity for the L-type amino acid transporter 1 (LAT1), which is overexpressed in many malignant tumors [3]. This property has been exploited to develop 18F-labeled α-methyl-phenylalanine derivatives, such as L-2-[18F]FAMP, which demonstrate high tumor accumulation and ideal pharmacokinetics for tumor-specific PET imaging [3]. Procuring the non-radiolabeled precursor, α-MePhe, is the first essential step in the radiosynthesis of these advanced diagnostic tools [4].

In Vitro Mechanistic Studies of Phenylalanine Hydroxylase and AADC Inhibition

For enzymologists, α-MePhe offers a well-defined inhibitory profile. It acts as a competitive inhibitor of phenylalanine hydroxylase (PAH) with a reported Ki of 46 [5], and it inhibits aromatic L-amino acid decarboxylase (AADC) by 76% at 0.2 mM, a 5-percentage-point higher inhibition than its analog α-methyl-tyrosine [6]. These quantitative metrics make α-MePhe a valuable tool for dissecting the kinetics and regulation of these key enzymes in catecholamine and amino acid metabolism, providing a reliable benchmark for comparing novel inhibitors [7].

Technical Documentation Hub

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